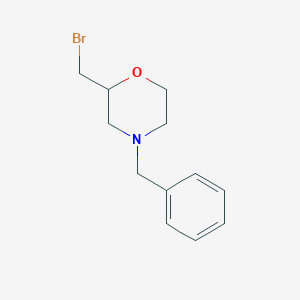

4-Benzyl-2-(bromomethyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzyl-2-(bromomethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDNAFJDFGPLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380012 | |

| Record name | 4-benzyl-2-(bromomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-00-2 | |

| Record name | 2-(Bromomethyl)-4-(phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-benzyl-2-(bromomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Benzyl 2 Bromomethyl Morpholine

Classical Approaches to Morpholine (B109124) Ring Formation Precursors

The construction of the morpholine ring is a well-established area of heterocyclic chemistry. Precursors to the target compound are generally synthesized through intramolecular or intermolecular cyclization strategies starting from acyclic components.

The most common and direct route to morpholine precursors relies on the cyclization of N-substituted amino alcohols. For the synthesis of a 2-substituted morpholine, a 1,2-amino alcohol is a key starting material. researchgate.net A prevalent method involves the annulation of these amino alcohols with reagents that provide a two-carbon unit, such as chloroacetyl chloride or related derivatives. researchgate.net This process typically involves an initial N-acylation, followed by an intramolecular Williamson ether synthesis to form a morpholinone intermediate. The morpholinone is then reduced using agents like borane (B79455) or aluminum hydrides to yield the desired morpholine. researchgate.net

A more recent, high-yielding protocol enables the conversion of 1,2-amino alcohols directly to morpholines in one or two steps using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgapolloscientific.co.uk This method is noted for its ability to achieve selective monoalkylation of the primary amine, which is often a challenge in other synthetic routes. organic-chemistry.orgapolloscientific.co.uk The synthesis of the key precursor, 4-benzyl-2-(hydroxymethyl)morpholine, can be achieved by reacting N-benzylethanolamine with a suitable three-carbon synthon or by cyclization strategies involving N-benzyl protected amino diols.

Table 1: General Reaction Scheme for Morpholine Synthesis from an Amino Alcohol

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product |

| 1,2-Amino Alcohol | Chloroacetyl Chloride | 1. Base (e.g., Triethylamine) 2. Cyclization | Morpholin-3-one | Substituted Morpholine (after reduction) |

| Primary Amine | Ethylene Sulfate | 1. SN2 Reaction 2. Base (tBuOK) | N-alkylated sulfate | Substituted Morpholine |

Alternative strategies for forming the morpholine ring employ strained three-membered heterocycles like oxiranes (epoxides) and aziridines as precursors to the required amino alcohol structure. sciforum.netgoogle.com While less common than methods starting with pre-formed amino alcohols, these pathways offer unique synthetic advantages. sciforum.net

One approach involves the palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, which is followed by an in-situ iron(III)-catalyzed heterocyclization to yield disubstituted morpholines. tcichemicals.com Another documented one-pot procedure allows for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines through the reaction of an appropriate N-substituted amine with an oxirane, which serves as the source of the C5 and C6 carbons and the oxygen atom of the morpholine ring. sciforum.net Aziridines can similarly be used as precursors, undergoing ring-opening and subsequent cyclization to form the 1,4-oxazinane structure.

Three-component reactions represent a highly efficient strategy for assembling complex molecules like morpholines in a single step from simple starting materials. A notable example is the copper-catalyzed three-component synthesis of highly substituted, unprotected morpholines. This reaction utilizes a vicinal amino alcohol, an aldehyde, and a diazomalonate. For the synthesis of a precursor to the target compound, N-benzylethanolamine could serve as the amino alcohol component, with benzaldehyde (B42025) providing the eventual N-benzyl group if a different amino alcohol is used. The reaction proceeds through the in-situ formation of an imino alcohol, which then reacts with a copper carbene generated from the diazo compound, followed by cyclization. This method is valued for its broad substrate scope and operational simplicity.

Table 2: Copper-Catalyzed Three-Component Morpholine Synthesis

| Amino Alcohol | Aldehyde | Diazo Compound | Catalyst | Product | Yield |

| 2-Amino-2-methylpropan-1-ol | p-Tolualdehyde | Diethyl 2-diazomalonate | Cu(I) | Substituted Morpholine | 70% |

| Glycinol derivative | Various Aldehydes | Diazomalonates | Cu(I) | Highly Substituted Morpholines | Good to High |

Data derived from a study on copper-catalyzed three-component reactions.

Introduction of the Bromomethyl Group

The final stage in the synthesis of 4-benzyl-2-(bromomethyl)morpholine is the introduction of the bromomethyl group at the C2 position of the pre-formed morpholine ring. This is almost exclusively achieved through the chemical transformation of a precursor functional group, most commonly a hydroxymethyl group.

The direct conversion of a methyl group to a bromomethyl group via free-radical bromination is a known transformation in organic synthesis, typically employing reagents like N-Bromosuccinimide (NBS) with a radical initiator. However, applying this to a hypothetical 4-benzyl-2-methylmorpholine (B1625584) precursor would present significant challenges. The presence of multiple abstractable protons, including the benzylic protons on the N-benzyl group, would likely lead to a mixture of products and poor selectivity for the desired C2-bromomethyl derivative. Such methods are generally less controlled and less common for this type of substrate compared to functional group interconversion.

The most reliable and standard method for synthesizing this compound involves the conversion of its corresponding alcohol precursor, 4-benzyl-2-(hydroxymethyl)morpholine. This precursor is commercially available or can be readily synthesized via the methods described in section 2.1. The transformation of the primary alcohol to an alkyl bromide is a classic functional group interconversion that can be achieved using various halogenating agents under controlled conditions.

A highly effective method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). sciforum.net This reaction proceeds under mild conditions with high yields and involves the formation of an oxyphosphonium intermediate, which is subsequently displaced by a bromide ion in an SN2 reaction. sciforum.net This method has been successfully applied to convert 2-morpholin-4-yl-ethanol to 4-(2-bromo-ethyl)-morpholine, demonstrating its utility for this class of compounds.

Table 3: Appel Reaction for Bromination of Alcohols

| Substrate | Reagents | Solvent | Conditions | Product |

| 4-Benzyl-2-(hydroxymethyl)morpholine | CBr₄, PPh₃ | Dichloromethane | 0 °C to room temp. | This compound |

| 2-Phenylethyl Alcohol | CBr₄, PPh₃ | Dichloromethane | 0 °C to room temp. | (2-Bromoethyl)benzene |

| 2-Morpholin-4-yl-ethanol | CBr₄, PPh₃ | Dichloromethane | 0 °C to room temp. | 4-(2-Bromo-ethyl)-morpholine |

Table illustrates the general conditions for the Appel reaction.

Radical Bromination Methodologies

The introduction of a bromine atom onto the methyl group at the 2-position of a 4-benzyl-2-methylmorpholine precursor is effectively achieved through radical bromination. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). masterorganicchemistry.comgoogle.comrsc.org

The generally accepted mechanism for radical bromination with NBS involves several key steps: numberanalytics.com

Initiation: The process begins with the formation of a bromine radical. This is often accomplished by the homolytic cleavage of a small amount of bromine (Br₂) that is generated in situ from the reaction of NBS with trace amounts of HBr. libretexts.orgnumberanalytics.com Light or heat can also initiate this cleavage. libretexts.org

Propagation: A bromine radical then abstracts a hydrogen atom from the carbon adjacent to the morpholine ring's oxygen and nitrogen atoms (the benzylic position is also susceptible, but the 2-methyl group is the target for this specific synthesis). This forms a carbon-centered radical. numberanalytics.com This radical intermediate is stabilized by the adjacent heteroatoms.

Chain Transfer: The resulting carbon-centered radical reacts with a molecule of NBS to yield the desired brominated product, this compound, and a succinimidyl radical. numberanalytics.com

Termination: The reaction concludes when radicals combine with each other. numberanalytics.com

The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to avoid competing electrophilic addition reactions to any double bonds, should they be present in the substrate. masterorganicchemistry.comyoutube.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.org

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the molecule contains a stereocenter at the 2-position of the morpholine ring.

Enantioselective Approaches to Morpholine Derivatives

The synthesis of chiral 2-substituted morpholines can be challenging due to the congested environment and electron-rich nature of the morpholine ring. nih.govrsc.org However, several enantioselective methods have been developed for the synthesis of morpholine derivatives, which can be adapted to produce enantiomerically pure or enriched this compound.

One powerful strategy is the asymmetric hydrogenation of dehydromorpholines using a rhodium catalyst with a large-bite-angle bisphosphine ligand. nih.govrsc.orgrsc.org This method can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The resulting chiral 2-methylmorpholine (B1581761) derivative can then be subjected to radical bromination.

Another approach involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization. researchgate.net This method provides a highly regio- and stereoselective route to substituted nonracemic morpholines. researchgate.net

Diastereoselective Control in Related Bromomethyl Compounds

While specific studies on the diastereoselective bromination of 4-benzyl-2-methylmorpholine are not extensively detailed in the provided results, general principles of diastereoselective radical reactions can be applied. The stereochemical outcome of the bromination can be influenced by the existing stereocenter in a chiral precursor. The incoming bromine radical may approach the methylene (B1212753) radical intermediate from the less sterically hindered face, leading to a preferential formation of one diastereomer.

Research on the radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers has demonstrated that stereoselectivity can be achieved in radical reactions. acs.org Similarly, studies on the synthesis of compounds with trifluoromethyl- and fluoro-substituted carbon centers highlight the possibility of achieving high diastereoselectivity in the formation of complex molecules. nih.gov

Chiral Pool Synthesis and Auxiliary-Mediated Strategies

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature to construct the target molecule. For morpholine derivatives, amino acids can serve as valuable chiral precursors. rsc.org For instance, a chiral amino alcohol derived from an amino acid can be used to construct the morpholine ring, thereby establishing the desired stereochemistry at the 2-position. A recent report describes the synthesis of versatile enantiopure morpholine fragments from chiral-pool starting materials. d-nb.inforesearcher.life

Auxiliary-Mediated Strategies: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Oxazolidinones and pseudoephedrine are well-known chiral auxiliaries used in asymmetric synthesis. wikipedia.orgnih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the C-2 stereocenter. For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, which could be adapted for the synthesis of chiral morpholine derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable.

Exploration of Sustainable Synthetic Routes

Recent research has focused on developing greener methods for the synthesis of morpholines. A notable example is a one- or two-step, redox-neutral protocol that uses ethylene sulfate and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.orgacs.org This method is advantageous as it employs inexpensive reagents and avoids toxic substances like chloroacetyl chloride and hydride reductions. organic-chemistry.org The process is also scalable and utilizes greener solvents. organic-chemistry.orgchemrxiv.org

Atom-Economic Reactions in Morpholine Formation

Atom economy, a core principle of green chemistry, emphasizes the maximization of the incorporation of all materials used in a process into the final product. In the context of morpholine synthesis, several strategies have been developed that offer improvements in atom economy over classical methods, which often involve harsh reagents and generate significant waste.

One notable atom-economic approach for the synthesis of N-substituted morpholines involves the reaction of N-substituted ethanolamines with ethylene sulfate. This method presents a greener alternative to traditional multi-step procedures that may involve protection/deprotection steps and the use of reducing agents like borane or aluminum hydrides.

The reaction can be summarized as follows:

N-Benzylethanolamine + Ethylene Sulfate → Intermediate Zwitterion → 4-Benzylmorpholine

This approach is highly atom-economical as the majority of the atoms from the reactants are incorporated into the morpholine product. The primary byproduct is a sulfate salt, which is generally more environmentally benign than the byproducts of many classical organic reactions.

Detailed Research Findings

Recent research has highlighted the efficiency and broad applicability of using ethylene sulfate for the synthesis of a variety of substituted morpholines from 1,2-amino alcohols. beilstein-journals.org The reaction conditions are generally mild, often employing a base such as potassium tert-butoxide (tBuOK) to facilitate the cyclization step. beilstein-journals.org The selectivity for monoalkylation is a key feature, addressing a common challenge in the functionalization of primary amines. Current time information in Bangalore, IN.

Catalytic methods also offer an atom-economic advantage in morpholine synthesis. For instance, iron(III)-catalyzed diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and allylic alcohols represents a pathway where either a C-O or C-N bond can be formed in a controlled manner. organic-chemistry.org Furthermore, palladium-catalyzed aerobic oxidative cyclization of alkenes provides another route to various nitrogen heterocycles, including morpholines, under base-free conditions. organic-chemistry.org These catalytic approaches, by their nature, reduce the stoichiometric use of reagents, thereby increasing atom economy.

The synthesis of the specific precursor, (4-benzylmorpholin-2-yl)methanol, is a critical step. While detailed synthetic procedures for this specific compound are not extensively documented in readily available literature, its commercial availability from various suppliers confirms its accessibility. It is likely synthesized through established methods of morpholine ring formation where the C2 substituent is introduced early in the synthetic sequence.

Once the precursor alcohol, (4-benzylmorpholin-2-yl)methanol, is obtained, the final step is the conversion of the hydroxymethyl group to a bromomethyl group. Standard and reliable methods for this transformation include the use of phosphorus tribromide (PBr₃) or the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

The reaction with PBr₃ typically proceeds with inversion of configuration at the carbon center. masterorganicchemistry.com The alcohol oxygen attacks the phosphorus atom, displacing a bromide ion, which then acts as a nucleophile in an SN2 reaction to form the alkyl bromide. masterorganicchemistry.com

Chemical Reactivity and Mechanistic Aspects of 4 Benzyl 2 Bromomethyl Morpholine Transformations

Nucleophilic Substitution Reactions at the Bromomethyl Center

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a variety of synthetic transformations.

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This allows for the introduction of diverse functionalities at the 2-position of the morpholine (B109124) ring. Common nucleophiles that can be employed in these reactions include:

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can react to yield primary amines, secondary/tertiary amines, and azides.

Sulfur nucleophiles: Thiols and thiolates are effective for the synthesis of thioethers.

Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds, leading to nitriles and more complex carbon skeletons.

The general scheme for these reactions involves the attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to the cleavage of the C-Br bond and the formation of a new bond with the nucleophile. synquestlabs.commatrix-fine-chemicals.com

Influence of Nucleophile Structure on Reaction Outcome

The nature of the nucleophile significantly influences the rate and efficiency of the substitution reaction. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates. For instance, small, highly reactive nucleophiles will react more readily than bulky, less nucleophilic species. The choice of solvent can also play a crucial role, with polar aprotic solvents often favoring SN2 reactions.

Stereochemical Implications of SN2 Pathways

Nucleophilic substitution at the bromomethyl center of 4-benzyl-2-(bromomethyl)morpholine typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgyoutube.com

If the starting material is a single enantiomer, for example, (R)-4-benzyl-2-(bromomethyl)morpholine, the SN2 reaction will result in the formation of the corresponding (S)-enantiomer of the product. libretexts.org This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules with a defined three-dimensional arrangement. youtube.com The transition state of an SN2 reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned 180 degrees apart. masterorganicchemistry.com

Reactivity of the Morpholine Nitrogen

The nitrogen atom within the morpholine ring is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions directly involving the nitrogen atom.

N-Alkylation Reactions

The morpholine nitrogen can undergo N-alkylation when treated with alkylating agents, such as alkyl halides. This reaction introduces a new alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt. The general reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent. synblock.com

Ring Opening and Cyclization Reactions

The structural arrangement of this compound, featuring a reactive bromomethyl group and a morpholine ring, allows for a variety of transformations, including ring-opening and intramolecular cyclization reactions. These reactions are often dictated by the specific reaction conditions and the nature of the reagents employed.

The morpholine ring is generally stable under many conditions; however, its opening can be induced under specific, typically harsh, chemical environments. acs.org While direct studies on the ring-opening of this compound are not extensively documented, the conditions can be inferred from the known reactivity of morpholines and other cyclic amines. acs.orgresearchgate.net Strong acids, in particular, can catalyze the cleavage of the ether linkage within the morpholine ring. nih.gov

The presence of the benzyl (B1604629) group on the nitrogen atom can also influence the ring's stability. Under certain catalytic conditions, such as with strong Lewis acids or during specific rearrangements, the C-N or C-O bonds of the morpholine ring could be susceptible to cleavage. For instance, processes analogous to the fragmentation of other N-heterocycles, like 2-phenylpyrrolidine (B85683) in the presence of pivalic acid, suggest that acidic conditions could promote ring-opening pathways. acs.org Gold(I) catalysts have also been shown to effect the ring-opening of other small-ring heterocycles like aziridines to construct morpholine derivatives, highlighting the potential for metal-catalyzed ring-opening under specific circumstances. rsc.org

Table 1: Potential Conditions for Morpholine Ring Opening

| Condition | Reagent/Catalyst Examples | Potential Mechanism |

| Strongly Acidic | Concentrated H₂SO₄, Triflic Acid | Protonation of the ring oxygen, followed by nucleophilic attack or rearrangement. |

| Lewis Acid Catalysis | AlCl₃, BF₃·OEt₂ | Coordination of the Lewis acid to a heteroatom, weakening ring bonds. |

| Reductive Cleavage | Strong reducing agents | Potential for C-O or C-N bond cleavage under specific reducing protocols. |

The bromomethyl group at the 2-position of this compound is well-positioned to participate in intramolecular cyclization reactions. researchgate.net These reactions can lead to the formation of bicyclic systems or rearranged heterocyclic structures, such as piperazines. jocpr.com The favorability of these cyclizations is governed by kinetic and thermodynamic principles, with the formation of 5- and 6-membered rings being particularly common. libretexts.orgmasterorganicchemistry.com

One plausible pathway involves the intramolecular nucleophilic substitution of the bromide by the morpholine nitrogen. This would, however, require a significant conformational change or a preceding rearrangement, as a direct attack would lead to a highly strained, small bicyclic system. A more likely scenario involves a rearrangement or partial ring opening that allows the nitrogen to attack the carbon bearing the bromine, leading to a more stable piperazine (B1678402) derivative. For instance, the synthesis of 2-phenylpiperazine (B1584378) can be achieved from precursors that undergo cyclization. researchgate.net

Table 2: Plausible Intramolecular Cyclization Products

| Starting Material | Reaction Conditions | Plausible Product | Ring System Formed |

| This compound | Base, Heat | Substituted Piperazine Derivative | 6-membered ring |

| This compound | Lewis Acid | Fused Bicyclic System | 5- and 6-membered rings |

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, enabling this compound to participate in a range of radical reactions. nih.gov

The generation of a radical at the methylene (B1212753) carbon attached to the morpholine ring can be achieved through several established methods for radical initiation. numberanalytics.com

Photochemical Methods: Irradiation with UV light can induce the homolytic cleavage of the C-Br bond. numberanalytics.com Furthermore, photoredox catalysis, employing catalysts such as iridium or gold complexes, can efficiently generate alkyl radicals from bromoalkanes under visible light irradiation. nih.govnih.gov In this process, the photocatalyst absorbs light and initiates a single-electron transfer with the substrate, leading to the fragmentation of the C-Br bond.

Thermal Methods: Heating the compound, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or a trialkylborane, can also lead to the homolytic cleavage of the carbon-bromine bond. rsc.orgyoutube.comyoutube.com

Redox Reactions: One-electron reduction of the bromomethyl group by a suitable reducing agent can also generate the desired radical intermediate. numberanalytics.com

Once generated, the 4-benzylmorpholin-2-ylmethyl radical is a reactive intermediate that can participate in various synthetic transformations, most notably addition and coupling reactions. nih.gov

A primary pathway for this radical is Atom Transfer Radical Addition (ATRA) . mdpi.comchemrxiv.org In this type of reaction, the radical adds to an alkene, forming a new carbon-carbon bond. The resulting radical intermediate then abstracts a bromine atom from another molecule of this compound, propagating a radical chain and forming the final addition product. nih.gov This method allows for the functionalization of olefins and the formation of more complex molecular architectures. rsc.org

The generated radical can also participate in radical coupling reactions . For example, it can be coupled with other radical species or undergo cross-coupling with aryl or vinyl halides in the presence of a suitable catalyst system, often involving transition metals like nickel. nih.gov These coupling reactions are powerful tools for constructing new carbon-carbon bonds. numberanalytics.comrsc.org

Table 3: Examples of Radical Reactions

| Reaction Type | Reactant | Catalyst/Initiator | Product Type |

| Atom Transfer Radical Addition (ATRA) | Alkene | Photoredox catalyst (e.g., Ir complex) or thermal initiator | Adduct of the morpholine derivative and the alkene |

| Radical Coupling | Aryl Halide | Nickel/Photoredox dual catalyst | Aryl-substituted morpholine derivative |

Derivatization and Synthetic Utility of 4 Benzyl 2 Bromomethyl Morpholine

Synthesis of Advanced Morpholine (B109124) Derivatives

The presence of the reactive bromomethyl group on the 4-benzyl-2-(bromomethyl)morpholine core enables its use in the synthesis of a variety of advanced and structurally complex morpholine derivatives. This functionality serves as a key electrophilic site for the formation of new carbon-heteroatom and carbon-carbon bonds.

The construction of fused and bridged bicyclic systems containing a morpholine core is a significant strategy in drug discovery, as these rigid scaffolds can precisely orient substituents in three-dimensional space, potentially improving binding affinity and metabolic stability rsc.orgenamine.net. While specific literature detailing the intramolecular cyclization of this compound is not prevalent, its structure is well-suited for such transformations. The bromomethyl group is an excellent electrophile for intramolecular nucleophilic substitution reactions.

A general strategy could involve the introduction of a nucleophilic center elsewhere in the molecule, which can then displace the bromide to form a new ring. For example, debenzylation followed by attachment of a substituent containing a nucleophile (e.g., a hydroxyl or amino group) to the morpholine nitrogen would create a precursor for an intramolecular cyclization, leading to a bridged 1,4-oxazane system. Concise and practical syntheses of related bridged morpholines, such as 8-oxa-3-aza-bicyclo[3.2.1]octane, have been successfully developed from different starting materials, demonstrating the feasibility and chemical interest in these structural motifs rsc.org. The introduction of carbon bridges to morpholine rings has also been explored as a tactic to reduce lipophilicity, a counterintuitive effect that can be beneficial for optimizing drug-like properties nih.gov.

This compound is an effective alkylating agent for incorporating the N-benzylmorpholine methyl moiety into a wide array of existing molecular frameworks. The carbon-bromine bond can be readily cleaved by a variety of nucleophiles, including those present on other heterocyclic or polycyclic systems. This allows for the "growth" of a complex molecule by appending the morpholine unit, a strategy frequently employed in medicinal chemistry to enhance properties like solubility and bioavailability.

For instance, nitrogen atoms within other heterocycles (e.g., indoles, pyrazoles, quinolines), phenoxides, or thiolates can act as nucleophiles to displace the bromide, forming a stable linkage. This approach is fundamental to building complex structures around a central core. The synthesis of fused tetracyclic quinoline derivatives, for example, often involves intramolecular cyclization steps that conceptually mirror the potential for appending external building blocks like this compound to a pre-existing ring system nih.gov.

The primary application of this compound is in nucleophilic substitution reactions to generate a diverse range of C2-substituted derivatives. The reactivity of the bromomethyl group facilitates the attachment of various side chains, allowing for systematic exploration of the surrounding chemical space. This is a cornerstone of structure-activity relationship (SAR) studies. A wide range of O-, N-, S-, and C-nucleophiles can be employed to yield the corresponding ethers, amines, thioethers, and alkylated products.

The following table illustrates the versatility of this compound in such derivatization reactions.

| Nucleophile Class | Example Nucleophile | Reagent Example | Resulting Derivative Class |

| Oxygen | Alcohol/Phenol | Sodium Phenoxide | Aryl Ether |

| Nitrogen | Amine | Ammonia, Piperidine | Primary/Secondary/Tertiary Amine |

| Nitrogen | Azide | Sodium Azide | Azide |

| Sulfur | Thiol | Sodium Thiophenoxide | Thioether |

| Carbon | Cyanide | Sodium Cyanide | Nitrile |

| Carbon | Malonate | Diethyl malonate | Substituted Ester |

These reactions are typically high-yielding and proceed under standard conditions, making the compound an ideal starting material for creating libraries of analogues for biological screening.

Application as a Key Building Block in Organic Synthesis

The structural features of this compound make it a valuable building block in broader synthetic campaigns, where it can serve as a precursor to large compound libraries or as a key intermediate in the assembly of complex target molecules.

The generation of molecular libraries for high-throughput screening is a key strategy in modern drug discovery. The reliable reactivity of this compound makes it an excellent electrophilic scaffold for combinatorial and parallel synthesis. By reacting this single, common intermediate with a large and diverse set of nucleophiles, a library of thousands of distinct compounds can be rapidly generated.

This approach has been successfully demonstrated with analogous morpholine-based electrophiles. For example, a large solution-phase library of over 7,900 substituted morpholine derivatives was efficiently prepared from a common mesylate intermediate, which possesses similar reactivity to the bromomethyl group of this compound nih.gov. The library was constructed by reacting the morpholine scaffold with 30 different phenols and 275 reagents from five different chemical classes, showcasing the power of this strategy for creating chemical diversity nih.gov. This established methodology provides a clear blueprint for how this compound can be employed as a precursor for generating diversified molecular libraries.

In the context of multi-step total synthesis, chiral building blocks are essential for constructing complex natural products and pharmaceuticals with high stereochemical control. (R)- and (S)-4-benzyl-2-(bromomethyl)morpholine can serve as enantiopure synthons to introduce a C2-substituted morpholine core.

In a typical multi-step synthesis, the compound would be introduced early in the sequence via a nucleophilic substitution reaction. The N-benzyl group functions as a robust protecting group that is stable to a wide range of reaction conditions. Later in the synthetic route, this group can be selectively removed, most commonly through catalytic hydrogenation, to unmask the secondary amine. This newly freed nitrogen can then be used for further functionalization, such as acylation or alkylation, to complete the synthesis of the target molecule. This strategy is frequently used in the synthesis of complex, pharmaceutically relevant morpholines and piperazines nih.gov. The development of automated, multi-step flow synthesis platforms further highlights the importance of having access to versatile and reactive building blocks like this compound to enable the rapid assembly of complex molecules mpg.desyrris.jp.

Strategic Integration into Complex Target Molecules

The strategic value of this compound lies in its ability to introduce the morpholine heterocycle into larger molecules with a degree of stereochemical control. The benzyl (B1604629) group provides a stable protecting group for the nitrogen atom, which can be removed in later synthetic stages, while the bromomethyl group is a prime site for nucleophilic substitution, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The synthesis of conformationally restricted analogues of biologically active molecules is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. While direct examples detailing the use of this compound for this purpose are not extensively documented in broad surveys, its potential is evident in the synthesis of related complex structures, such as nicotine analogues. mdpi.comresearchgate.net In these syntheses, morpholine derivatives are sometimes employed in the early stages to construct key intermediates. mdpi.com

Table 1: Key Reactions in the Synthesis of Conformationally Restricted Nicotine Analogues This table is illustrative of the types of reactions used in the synthesis of complex heterocyclic systems, where a building block like this compound could potentially be employed.

| Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|

| Michael Addition | t-BuOK, Acrylonitrile | Carbon-carbon bond formation to build the core structure. | mdpi.com |

| Reductive Cyclization | H₂, Raney Nickel | Formation of a key pyrrolidine ring intermediate. | mdpi.com |

| Intramolecular [3+2] Cycloaddition | Azomethine ylide-alkene | Creation of fused heterocyclic systems to restrict conformation. | researchgate.net |

This strategic use of intramolecular reactions allows for the rapid assembly of tricyclic systems from pyridine-containing precursors, effectively creating conformationally constrained structures. researchgate.net

Cascade and domino reactions are highly efficient synthetic methods where a single event triggers a sequence of subsequent reactions to form multiple chemical bonds in one pot, minimizing purification steps and improving atom economy. These processes are invaluable for the rapid construction of complex heterocyclic systems.

The application of morpholine derivatives in such reactions has been demonstrated in the synthesis of various N-heterocyles. For example, cascade processes involving an Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder reaction, N-acylation, and aromatization have been used to create polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. While not explicitly starting from this compound, these syntheses showcase the integration of the morpholine scaffold into complex products through cascade sequences.

Another relevant example is the cascade reaction initiated by the ring-opening of a strained heterocycle, like an oxazetidine, which then reacts with a nucleophile to form a morpholine ring in a single, diastereoselective step. This highlights the potential for a reactive species like this compound to act as an electrophile that, upon substitution, could initiate a subsequent intramolecular cyclization cascade.

Table 2: Examples of Cascade/Domino Reactions in Heterocyclic Synthesis This table provides examples of cascade reaction principles that could be conceptually applied to derivatives of this compound.

| Cascade/Domino Process | Key Steps | Resulting Heterocycle |

|---|---|---|

| Mannich/Lactamization Cascade | aza-Mannich reaction followed by intramolecular lactamization | 1-Substituted-3-isoquinolinones nih.gov |

| Ugi-3CR/Aza Diels-Alder Cascade | Multicomponent reaction followed by cycloaddition and aromatization | Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones |

| Michael/Henry Domino Reaction | Sequential Michael addition and Henry reaction | Atroposelective chiral biaryls |

These efficient, multi-step, single-pot reactions represent a powerful strategy in modern organic synthesis for generating molecular diversity and complexity, an area where versatile building blocks like this compound are of significant interest.

Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For "4-Benzyl-2-(bromomethyl)morpholine," both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to map out the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons. In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the morpholine (B109124) ring, and the bromomethyl protons are observed.

The protons of the morpholine ring itself present a more complex system. The protons on the carbon adjacent to the oxygen (C5-H and C6-H) would be expected at approximately δ 3.6-3.9 ppm. The protons on the carbon adjacent to the nitrogen (C3-H) would likely resonate at around δ 2.0-2.8 ppm. The proton at the C2 position, being adjacent to the bromomethyl group, would be shifted downfield. The two protons of the bromomethyl group (CH₂Br) are also diastereotopic and would likely appear as two separate signals, probably as doublets of doublets, in the region of δ 3.3-3.6 ppm due to the influence of the adjacent chiral center and coupling to the C2 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.2-7.4 | m |

| Ph-CH₂-N | 3.5-4.0 | d |

| O-CH₂ (Morpholine) | 3.6-3.9 | m |

| N-CH₂ (Morpholine) | 2.0-2.8 | m |

| CH-CH₂Br | 3.8-4.2 | m |

| CH₂-Br | 3.3-3.6 | dd |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the benzyl group would be expected to produce signals in the range of δ 127-138 ppm, with the quaternary carbon attached to the methylene group appearing at the lower end of this range. The benzylic carbon (PhCH₂) would likely resonate around δ 60-65 ppm. The carbons of the morpholine ring would appear at distinct chemical shifts: the carbons adjacent to the oxygen (C5 and C6) are expected in the region of δ 67-75 ppm, while the carbons adjacent to the nitrogen (C2 and C3) would be found at approximately δ 50-60 ppm. The carbon of the bromomethyl group (CH₂Br) is anticipated to have a signal in the range of δ 30-40 ppm due to the deshielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 127-130 |

| Aromatic C-ipso | 135-138 |

| Ph-CH₂-N | 60-65 |

| O-CH₂ (Morpholine) | 67-75 |

| N-CH₂ (Morpholine) | 50-60 |

| CH-CH₂Br | 55-65 |

| CH₂-Br | 30-40 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the geminal protons on the same carbon atom and vicinal protons on adjacent carbon atoms within the morpholine ring. It would also confirm the coupling between the C2 proton and the bromomethyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For "this compound" (C₁₂H₁₆BrNO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) youtube.comdocbrown.infodocbrown.info.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragment ions produced by the ionization process. The fragmentation pattern is a unique fingerprint of a molecule. For "this compound," several characteristic fragmentation pathways can be predicted.

A common fragmentation pathway for N-benzylamines involves the cleavage of the benzylic C-N bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 nih.govnih.govstevens.eduresearchgate.net. Another likely fragmentation is the loss of the bromine atom, which could occur as a bromide radical, leading to a cation at m/z 190. The loss of the entire bromomethyl group (CH₂Br) would result in a fragment ion at m/z 176. Further fragmentation of the morpholine ring can also occur.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 270/272 | [C₁₂H₁₆BrNO]⁺ | Molecular Ion |

| 190 | [C₁₂H₁₆NO]⁺ | Loss of •Br |

| 176 | [C₁₁H₁₄NO]⁺ | Loss of •CH₂Br |

| 91 | [C₇H₇]⁺ | Benzyl cation |

Note: The presence of bromine will result in isotopic peaks for fragments containing this atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to the morpholine ring, the benzyl group, and the bromomethyl substituent.

The key functional groups and their anticipated characteristic IR absorption bands are detailed below:

C-H Stretching (Aromatic and Aliphatic): The aromatic C-H stretching vibrations of the benzyl group typically appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the morpholine ring and the methylene groups of the benzyl and bromomethyl substituents are expected to be observed in the range of 2800-3000 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine (C-N) within the morpholine ring is expected to produce a moderate absorption band in the region of 1250-1020 cm⁻¹.

C-O Stretching: The ether C-O-C stretching of the morpholine ring is a prominent feature and typically gives rise to a strong absorption band in the 1140-1070 cm⁻¹ region.

C-Br Stretching: The presence of the bromomethyl group should be identifiable by a C-Br stretching vibration, which characteristically appears in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the monosubstituted benzene ring of the benzyl group are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

A summary of these expected IR absorption ranges is presented in the interactive data table below.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

| C-N (Tertiary Amine) | Stretching | 1250 - 1020 |

| C-O-C (Ether) | Stretching | 1140 - 1070 |

| C-Br | Stretching | 600 - 500 |

| Aromatic C=C | Out-of-plane Bending | 770 - 730 and 710 - 690 |

Advanced X-ray Crystallography Studies for Solid-State Structure (if applicable to future research)

To date, there are no publicly available X-ray crystallography studies specifically for this compound. However, this technique would be invaluable for unequivocally determining its three-dimensional molecular structure in the solid state.

Future X-ray crystallography research on this compound would provide precise information on:

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, confirming the geometry of the morpholine ring, the benzyl group, and the bromomethyl substituent.

Conformation: The preferred conformation of the morpholine ring (e.g., chair or boat) and the spatial orientation of the benzyl and bromomethyl groups relative to the ring.

Intermolecular Interactions: The nature and arrangement of intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, which govern the crystal packing.

Such a study would provide a definitive structural model, complementing the information obtained from spectroscopic methods and offering deeper insights into the compound's steric and electronic properties. The crystallographic data would serve as a crucial reference for computational modeling and structure-activity relationship studies.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes

The morpholine (B109124) ring typically adopts a chair conformation, which is the most stable arrangement. However, the presence of bulky substituents can lead to other, higher-energy conformations such as a boat or twist-boat form. For 4-Benzyl-2-(bromomethyl)morpholine, the chair conformation is expected to be predominant. Within this chair conformation, the substituents can be positioned in either axial or equatorial orientations.

Detailed conformational analysis would involve rotating the key single bonds (C-N, C-C, and C-O) and calculating the potential energy at each step. This process generates a potential energy surface (PES), where the minima correspond to stable conformers and the saddle points represent the transition states between them. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Key Findings from Theoretical Conformational Analyses:

Chair Conformation Dominance: The chair conformation of the morpholine ring is consistently predicted to be the most stable.

Equatorial Preference of Substituents: The bulky benzyl (B1604629) and bromomethyl groups are generally more stable in the equatorial position to minimize steric hindrance.

Rotational Barriers: The energy barriers for the rotation of the benzyl group and the bromomethyl group can be calculated to understand the dynamic behavior of the molecule.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the reaction pathways and identifying the transition states, researchers can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity.

A common reaction involving this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. Theoretical calculations can model this process to determine whether it proceeds through an SN1 or SN2 mechanism. This involves locating the transition state structure and calculating its energy. The nature of the transition state provides definitive evidence for the operative mechanism.

For instance, in an SN2 reaction, the transition state would feature the incoming nucleophile and the leaving bromide group partially bonded to the carbon atom in a trigonal bipyramidal geometry. In contrast, an SN1 mechanism would proceed through a carbocation intermediate, and the rate-determining step would be the formation of this intermediate.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to determine the electronic properties of this compound. These properties are fundamental to understanding its reactivity and spectroscopic characteristics.

Calculated Electronic Properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Charge Distribution: These calculations reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, identifying sites for electrostatic interactions.

Molecular Dynamics Simulations for Reactive Intermediates

While quantum chemical calculations are excellent for studying stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's behavior. MD simulations can be particularly useful for studying the dynamics of reactive intermediates that may be formed during reactions of this compound.

If a reaction proceeds through a short-lived intermediate, such as a carbocation in an SN1 reaction, MD simulations can track the trajectory of this species over time. This can reveal important information about its lifetime, its interactions with the solvent, and how it evolves to form the final product. These simulations can provide a more complete understanding of the reaction dynamics than static calculations alone.

Prediction of Stereochemical Outcomes in Synthetic Transformations

Since this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of significant interest. Computational methods can be used to model reactions and predict which stereoisomer of the product will be preferentially formed.

This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the product that is formed through the lowest energy transition state will be the major product. By comparing the energies of the diastereomeric transition states, the stereoselectivity of a reaction can be predicted.

For example, in a nucleophilic substitution reaction, the nucleophile can attack the chiral center from two different faces, leading to either inversion or retention of configuration. Computational modeling of the transition states for both pathways can determine the energetic preference and thus the likely stereochemical outcome.

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-Benzyl-2-(bromomethyl)morpholine, and how can reaction conditions be optimized?

Answer: A typical method involves alkylation of morpholine derivatives with brominated intermediates. For example, in analogous syntheses, 2-chlorophenethyl bromide reacts with morpholine in dry acetonitrile under reflux (80°C) using potassium carbonate as a base to facilitate nucleophilic substitution . Optimization may include varying solvents (e.g., DMF for higher polarity), adjusting stoichiometry of the bromomethylating agent, or using phase-transfer catalysts to improve yield. Reaction progress can be monitored via TLC or GC-MS to identify optimal termination points .

Q. Q2. How is the purity of this compound assessed after synthesis?

Answer: Purity is evaluated using HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Confirmation of structural integrity employs - and -NMR spectroscopy, focusing on characteristic signals: the benzyl protons (δ 7.2–7.4 ppm), morpholine ring protons (δ 3.6–4.0 ppm), and bromomethyl group (δ ~4.3 ppm for -CHBr) .

Advanced Structural and Mechanistic Analysis

Q. Q3. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: X-ray diffraction studies (e.g., CCDC No. 2120865) provide bond-length and angle data, confirming the chair conformation of the morpholine ring and spatial orientation of the bromomethyl substituent. For example, bond angles near the bromine atom (e.g., C-Br-C ~109.5°) validate tetrahedral geometry, while torsional angles reveal steric interactions between the benzyl group and morpholine ring .

Q. Q4. What computational methods are used to predict the reactivity of the bromomethyl group in substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution (S2). Electron localization function (ELF) maps identify electron-rich regions, guiding predictions of regioselectivity. Solvent effects (e.g., acetonitrile vs. THF) are simulated using the polarizable continuum model (PCM) .

Reactivity and Functionalization

Q. Q5. How does the bromomethyl group in this compound participate in cross-coupling reactions?

Answer: The bromomethyl moiety serves as an electrophilic site for Suzuki-Miyaura coupling with arylboronic acids, using Pd(PPh) as a catalyst and NaCO as a base in THF/water (3:1). Alternatively, nucleophilic substitution with amines (e.g., piperazine) in DMF at 60°C yields secondary amines .

Q. Q6. What strategies mitigate undesired side reactions during bromomethyl group functionalization?

Answer:

- Temperature control: Lower temperatures (0–5°C) reduce elimination byproducts.

- Protecting groups: Temporary protection of the morpholine nitrogen with Boc groups prevents undesired alkylation .

Applications in Medicinal Chemistry

Q. Q7. How do structural modifications of this compound influence bioactivity?

Answer: Substituent effects are critical. For instance, fluorination at the benzyl para position enhances metabolic stability by reducing CYP450-mediated oxidation. Bromine’s electronegativity increases binding affinity to hydrophobic enzyme pockets, as seen in cytochrome P450 2A13 inhibitors .

Q. Q8. What in vitro assays validate the pharmacological potential of this compound derivatives?

Answer:

- Enzyme inhibition: IC values against target enzymes (e.g., CYP450 isoforms) are determined using fluorogenic substrates.

- Cytotoxicity: MTT assays in lung cell lines (e.g., A549) assess selectivity .

Data Contradictions and Validation

Q. Q9. How should researchers address discrepancies in reported synthetic yields for similar morpholine derivatives?

Answer:

Q. Q10. What analytical techniques resolve conflicting crystallographic data for morpholine-based compounds?

Answer: High-resolution single-crystal XRD (λ = 0.71073 Å) with low R-factors (<5%) and Hirshfeld surface analysis validate molecular packing. Discrepancies in bond angles may arise from crystal lattice distortions, requiring multiple datasets for statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.